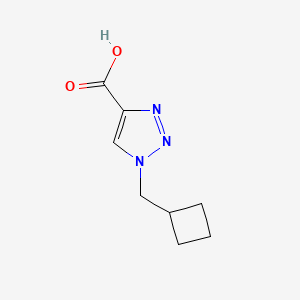

1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Systematic Nomenclature and Molecular Formula Analysis

1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound with a cyclobutylmethyl substituent and a carboxylic acid functional group. Its IUPAC name reflects the parent 1H-1,2,3-triazole-4-carboxylic acid skeleton, where the N1 position is substituted with a cyclobutylmethyl group (Cyclobutyl-CH₂-). The molecular formula is C₈H₁₁N₃O₂ , with a molecular weight of 181.19 g/mol .

Structural Features :

- Core Triazole Ring : The 1,2,3-triazole moiety consists of three nitrogen atoms in sequence, forming a five-membered aromatic heterocycle.

- Functional Groups :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁N₃O₂ | |

| Molecular Weight | 181.19 g/mol | |

| SMILES Code | O=C(C1=CN(CC2CCC2)N=N1)O |

Crystallographic Data and Three-Dimensional Conformational Studies

While no direct crystallographic data are available for this compound, structural insights can be inferred from analogous 1,2,3-triazole-4-carboxylic acids:

- Triazole Ring Planarity : Computational studies (B3LYP, MP2) indicate the triazole ring adopts a planar conformation, with minor deviations due to substituent effects.

- Cyclobutylmethyl Group Orientation : The cyclobutyl ring’s tetrahedral geometry and methyl linker likely induce steric strain, favoring a non-planar arrangement relative to the triazole ring.

- Hydrogen-Bonding Networks : The carboxylic acid group participates in dimerization via intermolecular O–H···O bonds, forming cyclic dimers in the solid state.

Spectroscopic Fingerprint Analysis

Key spectroscopic features are extrapolated from structurally related compounds:

Properties

IUPAC Name |

1-(cyclobutylmethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-8(13)7-5-11(10-9-7)4-6-2-1-3-6/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVWMMMKFZVEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The key intermediate, 1-(cyclobutylmethyl)-4,5-dibromo-1H-1,2,3-triazole, is prepared from cyclobutylmethyl chloride and appropriate triazole precursors. This intermediate serves as the substrate for subsequent transformations.

Grignard Reagent Reaction and Carboxylation

The core transformation involves:

- Dissolving the dibromo-triazole intermediate in tetrahydrofuran (THF) at a low temperature (−20 °C).

- Adding isopropylmagnesium chloride (a Grignard reagent) dropwise to form a magnesium-triazole complex.

- Adding a small amount of methyl alcohol to quench excess Grignard reagent.

- Further addition of an isopropylmagnesium chloride-lithium chloride composite to enhance reactivity.

- Cooling and bubbling carbon dioxide into the reaction mixture to introduce the carboxyl group at the 4-position of the triazole ring.

- Acidification with hydrochloric acid to release the carboxylic acid.

- Extraction and drying to isolate the crude acid.

Purification and Crystallization

The crude product is dissolved in a mixture of THF and dimethylformamide (DMF), followed by:

- Addition of potassium carbonate and methyl iodide to methylate any residual acidic impurities.

- Reaction at 25–40 °C for 24 hours.

- Aqueous workup with pH adjustment (1–5) using hydrochloric acid.

- Extraction with ethyl acetate.

- Concentration under reduced pressure and cooling to induce crystallization.

- Filtration and vacuum drying to yield the pure 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid.

Yield and Conditions Summary

| Step | Conditions | Reagents/Materials | Yield (%) | Notes |

|---|---|---|---|---|

| Dissolution and cooling | THF, −20 °C | 1-(cyclobutylmethyl)-4,5-dibromo-triazole | — | Mass-to-volume ratio 1:6 |

| Grignard addition | Dropwise addition, 1 h | Isopropylmagnesium chloride (2.0 M in THF) | — | Molar ratio 1:1.15 |

| Alcohol quenching | Dropwise addition | Methyl alcohol | — | Molar ratio 1:1.15 |

| Second Grignard addition | Dropwise, −10 °C to 20 °C, 1 h | Isopropylmagnesium chloride-lithium chloride composite (1.3 M) | — | Molar ratio 1:1.15 |

| Carboxylation | CO2 bubbling, −10 °C, 15 min | Carbon dioxide | — | Molar ratio 1:1-10 |

| Acidification and extraction | Room temp, HCl addition | Hydrochloric acid, ethyl acetate | — | Extraction and drying |

| Methylation and purification | 25–40 °C, 24 h | Potassium carbonate, methyl iodide | — | Post-treatment to purify |

| Crystallization and drying | 0 °C, vacuum drying at 40 °C | — | 70 | Final isolated yield |

Note: The yield of 70% for the final product is reported for the cyclobutylmethyl derivative under these optimized conditions.

Mechanistic and Practical Considerations

- The use of isopropylmagnesium chloride and its lithium chloride composite enhances the selectivity and efficiency of the nucleophilic substitution on the dibromo-triazole.

- Low temperature control (−78 °C to 20 °C) is critical to prevent side reactions and decomposition.

- Carbon dioxide bubbling introduces the carboxyl functionality via carboxylation of the organomagnesium intermediate.

- The methylation step with methyl iodide and potassium carbonate serves to remove impurities and stabilize the product.

- The entire process is amenable to industrial scale-up due to straightforward operations and moderate reaction times.

Comparative Notes on Alternative Methods

Other literature methods for 1,2,3-triazole derivatives often involve cycloaddition of azides with alkynes or β-ketoesters, but these are less directly applicable to the specific this compound preparation due to differences in substitution patterns and functional group positioning.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Solvent | THF, THF/DMF mixture | THF for Grignard and carboxylation steps |

| Temperature Range | −78 °C to 40 °C | Cooling critical during Grignard and CO2 steps |

| Grignard Reagents | Isopropylmagnesium chloride, isopropylmagnesium chloride-lithium chloride composite | Used sequentially for substitution and activation |

| Carbon Dioxide | 1–10 equivalents | Introduced at −10 °C for carboxylation |

| Acidification Agent | Hydrochloric acid | For protonation and extraction |

| Purification | Crystallization, extraction | Vacuum drying final step |

| Final Yield | ~70% | High yield for industrial relevance |

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The cyclobutylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce partially hydrogenated triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance, a related compound demonstrated effective inhibition against various Gram-positive bacteria and fungi such as Candida albicans .

- Anticancer Properties : Research indicates that triazole derivatives can interact with specific molecular targets involved in cancer pathways. The mechanism involves coordination with metal ions that influence enzymatic activities related to tumor growth .

Agricultural Chemistry

The compound is also explored for its potential use in agrochemicals:

- Pesticidal Activity : Triazole derivatives have shown promise as fungicides due to their ability to inhibit fungal growth by disrupting ergosterol biosynthesis .

Material Science

In material science, this compound serves as a building block for synthesizing more complex molecules:

- Polymer Chemistry : Its unique structure allows for the development of novel polymers with desirable mechanical properties and thermal stability .

Case Studies

Mechanism of Action

The mechanism by which 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The cyclobutylmethyl group may enhance the compound’s binding affinity and specificity towards certain proteins or receptors.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility |

|---|---|---|---|---|

| This compound | C₈H₁₁N₃O₂ | 181.19 | 0.98 | Moderate |

| 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | C₉H₈N₄O₂ | 203.19 | 0.45 | High |

| 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid | C₉H₁₃N₃O₂ | 195.22 | 1.56 | Low |

Q & A

Basic: What synthetic routes are available for 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how is regioselectivity ensured?

Answer:

The synthesis typically involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Cyclobutylmethyl Introduction : Alkylation of the triazole nitrogen using cyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to ensure regioselective N1-substitution .

- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., ethyl or methyl esters) using aqueous NaOH or LiOH in THF/MeOH .

Regioselectivity is confirmed via (absence of competing N2-substitution peaks) and X-ray crystallography .

Basic: What spectroscopic and crystallographic methods are employed for structural characterization?

Answer:

- X-ray Crystallography : Determines bond lengths (mean C–C = 0.005 Å) and dihedral angles between the triazole ring and cyclobutylmethyl group, confirming spatial orientation .

- NMR Spectroscopy : identifies the cyclobutylmethyl proton environment (δ 2.5–3.5 ppm) and triazole C–H (δ 7.8–8.2 ppm). verifies the carboxylic acid carbonyl at ~170 ppm .

- IR Spectroscopy : Confirms carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1680 cm) .

Advanced: How does the cyclobutylmethyl substituent influence reactivity compared to benzyl or methyl analogs?

Answer:

- Steric Effects : The cyclobutyl group introduces greater steric hindrance than benzyl, reducing nucleophilic attack at the triazole C4 position. This is validated via comparative kinetic studies .

- Electronic Effects : The strained cyclobutane ring may enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions. Computational studies (DFT) show a 0.15 eV increase in LUMO energy vs. benzyl analogs .

- Biological Implications : Reduced membrane permeability compared to methyl derivatives has been observed in logP assays .

Advanced: What computational approaches validate the compound’s electronic properties and interaction with biological targets?

Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. HOMO-LUMO gaps predict charge-transfer interactions with enzymes (e.g., cyclooxygenase) .

- Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Tyr385 in COX-2) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting key hydrophobic interactions with the cyclobutylmethyl group .

Data Contradiction: How to address discrepancies in reported biological activities of triazole derivatives?

Answer:

- Structural Variability : Compare substituent effects using analogs (e.g., benzyl vs. cyclobutylmethyl). For example, 1-benzyl analogs show higher antimicrobial activity but lower solubility .

- Assay Conditions : Control for pH (carboxylic acid deprotonation at physiological pH alters bioavailability) and solvent (DMSO vs. aqueous buffers) .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric parameters) contributing to activity differences .

Advanced: What strategies improve solubility for in vivo studies without compromising activity?

Answer:

- Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH. Increases aqueous solubility by >10-fold .

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) hydrolyzed in vivo. Ethyl derivatives show 80% bioavailability in rodent models .

- Co-solvent Systems : Use PEG-400/water (1:1) for intravenous administration, maintaining >90% stability over 24 hours .

Safety: What precautions are critical during handling and storage?

Answer:

- Protective Equipment : Wear nitrile gloves, goggles, and N95 masks to avoid inhalation/contact. The compound is classified as a skin irritant (GHS Category 2) .

- Storage : Store at 2–8°C in airtight containers under nitrogen. Stability studies show <5% degradation over 6 months .

- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release of toxic byproducts (e.g., nitrogen oxides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.